Acrylonitrile is a colorless, liquid, man-made chemical with a sharp, onion- or garlic-like odor. It can be dissolved in water and evaporates quickly. Acrylonitrile is used to make other chemicals such as plastics, synthetic rubber, and acrylic fibers. A mixture of acrylonitrile and carbon tetrachloride was used as a pesticide in the past; however, all pesticide uses have stopped.

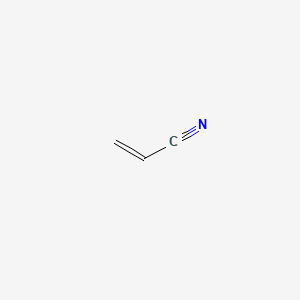

Acrylonitrile is a nitrile that is hydrogen cyanide in which the hydrogen has been replaced by an ethenyl group. It has a role as a carcinogenic agent, an antifungal agent, a fungal metabolite, a polar aprotic solvent and a mutagen. It is an aliphatic nitrile and a volatile organic compound.

Exposure to acrylonitrile is primarily occupational: it is used in the manufacture of acrylic acid and modacrylic fibers. Acute (short-term) exposure of workers to acrylonitrile has been observed to cause mucous membrane irritation, headaches, dizziness, and nausea. No information is available on the reproductive or developmental effects of acrylonitrile in humans. Based on limited evidence in humans and evidence in rats, EPA has classified acrylonitrile as a probable human carcinogen (Group B1).

Acrylonitrile is a colorless, volatile liquid with a pungent, onion-like odor. Acrylonitrile is widely used in industry to produce rubber, resins, plastics, elastomers and synthetic fibers and to manufacture carbon fibers used in aircraft, defense and aerospace industries. Exposure to acrylonitrile irritates the mucous membranes and causes a headache, nausea, dizziness, impaired judgment, difficulty breathing, limb weakness, cyanosis, convulsions and collapse. Acrylonitrile is reasonably anticipated to be a human carcinogen and may be associated with an increased risk of developing lung and prostate cancer. (NCI05)

A highly poisonous compound used widely in the manufacture of plastics, adhesives and synthetic rubber.

C3H3N

CH2=CH-CN

H2C(CH)CN

C3H3N

Acrylonitrile

CAS No.: 63908-52-1

Cat. No.: VC13299083

Molecular Formula: H2CCHCN

C3H3N

CH2=CH-CN

H2C(CH)CN

C3H3N

Molecular Weight: 53.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63908-52-1 |

|---|---|

| Molecular Formula | H2CCHCN C3H3N CH2=CH-CN H2C(CH)CN C3H3N |

| Molecular Weight | 53.06 g/mol |

| IUPAC Name | prop-2-enenitrile |

| Standard InChI | InChI=1S/C3H3N/c1-2-3-4/h2H,1H2 |

| Standard InChI Key | NLHHRLWOUZZQLW-UHFFFAOYSA-N |

| Impurities | The major impurity is water, which is usually present at a maximum of 0.5%. Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max. |

| SMILES | C=CC#N |

| Canonical SMILES | C=CC#N |

| Boiling Point | 171 °F at 760 mmHg (EPA, 1998) 77.2 °C 77 °C 171 °F |

| Colorform | Clear, colorless liquid at room temperature Colorless to pale-yellow liquid WHITE FIBER |

| Flash Point | 32 °F (EPA, 1998) -5 °C (23 °F) - closed cup 32 °F(0 °C)(open cup) -1 °C c.c. 30 °F |

| Melting Point | -116 °F (EPA, 1998) -83.51 °C -84 °C -116 °F |

Introduction

Chemical Structure and Fundamental Properties

Molecular Composition

Acrylonitrile’s molecular formula, CH₂CHCN, reflects a hybrid structure combining a vinyl group (−CH=CH₂) and a nitrile group (−C≡N). This configuration confers reactivity at both the double bond and the cyano moiety, enabling polymerization and nucleophilic additions . The compound’s dipole moment (3.93 D) arises from the electronegative nitrile group, influencing its solubility in polar solvents like water (6.8–79 g/L) .

Table 1: Physical Properties of Acrylonitrile

| Property | Value | Source |

|---|---|---|

| Boiling Point | 77.3°C | |

| Density | 0.81 g/cm³ | |

| Vapor Pressure | 83 mmHg (20°C) | |

| Flash Point | −1°C (closed cup) | |

| Odor Threshold | 1.6–23 ppm |

Reactivity and Stability

The electron-deficient vinyl group undergoes radical polymerization to form polyacrylonitrile, a precursor for carbon fibers . Meanwhile, the nitrile group participates in hydrolysis to acrylamide or reduction to adiponitrile, a nylon-6,6 intermediate . Inhibitors like hydroquinone are added to commercial grades to prevent premature polymerization during storage .

Industrial Production and Scalability

SOHIO Process

The SOHIO (Standard Oil of Ohio) method, accounting for 90% of global production, involves ammoxidation of propylene with ammonia and oxygen over a bismuth-phosphomolybdate catalyst :

Operated at 400–510°C and 50–200 kPa, this exothermic reaction achieves 80–85% acrylonitrile yield, with acetonitrile and hydrogen cyanide as byproducts .

Production Statistics and Economics

Global capacity surged from 5 million tonnes in 2002 to 6 million tonnes by 2017, driven by demand for lightweight automotive plastics and carbon fibers . China and the U.S. lead production, with major facilities operated by Ineos Nitriles and Ascend Performance Materials .

Table 2: Global Acrylonitrile Production Trends

| Year | Production (Million Tonnes) | Key Drivers |

|---|---|---|

| 2002 | 5.0 | ABS plastics expansion |

| 2017 | 6.0 | Carbon fiber demand |

| 2025 | 6.8 (projected) | Electric vehicle adoption |

Environmental Impact and Regulatory Frameworks

Environmental Fate

-

Atmospheric Degradation: Reacts with hydroxyl radicals (t₁/₂: 1.2–12 hours), forming formaldehyde and cyanide radicals .

-

Aquatic Mobility: High solubility (6,803 mg/L) and low soil adsorption (Koc: 34) facilitate groundwater contamination .

Regulatory Compliance

-

REACH (EU): The Acrylonitrile REACH Consortium, led by Ineos Nitriles, mandates risk assessments for industrial uses .

-

OSHA (U.S.): Permissible Exposure Limit (PEL) of 2 ppm over 8 hours, with strict leak-detection requirements .

Table 3: Global Regulatory Limits for Acrylonitrile

| Region | Exposure Limit (ppm) | Regulation Body |

|---|---|---|

| United States | 2 (8-hr TWA) | OSHA |

| European Union | 2 (8-hr TWA) | REACH |

| Japan | 2 (8-hr TWA) | JISHA |

Emerging Research and Innovations

Microwave-Assisted Synthesis

Recent studies demonstrate microwave irradiation (40°C, 2 hours) for synthesizing acrylonitrile adducts like n-alkyliminobis-propionitrile, showing potent antibacterial activity against Gram-positive pathogens . This green chemistry approach reduces reaction times by 70% compared to conventional methods .

Carbon Fiber Advancements

PAN-based carbon fibers with 85% tensile strength retention at 1,500°C are enabling next-gen wind turbine blades, reducing LCOE (Levelized Cost of Energy) by 12% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume